2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . A green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide has also been reported .Molecular Structure Analysis
The molecular formula of the compound is C14H18N2O3S .Chemical Reactions Analysis
The compound can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Physical and Chemical Properties Analysis
The molecular weight of the compound is 294.36932 .Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with similar structures to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide have focused on understanding their crystal structures. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations and intramolecular hydrogen bonding, highlighting their potential for further chemical modifications and applications in drug design (Subasri et al., 2016); (Subasri et al., 2017).
Heterocyclic Synthesis
The compound's structural motif has been utilized in the synthesis of various heterocyclic compounds. For example, it has served as a precursor in the synthesis of thienopyridines and other fused derivatives, showcasing its versatility in creating complex molecules with potential pharmaceutical applications (Harb et al., 2006).
Antifolate Inhibitors
Similar compounds have been investigated for their role as nonclassical antifolate inhibitors of thymidylate synthase, indicating potential for antitumor and antibacterial applications. Such studies underscore the importance of the compound's structure in medicinal chemistry (Gangjee et al., 1996).
Molecular Docking Studies
Recent studies have explored the antiviral potential of structurally similar compounds through molecular docking against SARS-CoV-2 protein, providing insights into their potential application in combating COVID-19 and related viral infections (Mary et al., 2020).
Synthesis of Novel Derivatives
Research on thieno[2,3-b]pyridines and pyrimidino derivatives incorporating sulfanyl moieties has led to the synthesis of compounds with varied functional groups, expanding the chemical space for potential drug discovery and development applications (Abdelriheem et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVISWQBPUVVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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